1-methyl-N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the methyl and phenyl groups through various substitution reactions. Common reagents used in these reactions include methyl iodide, phenylboronic acid, and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenylboronic acid with palladium catalysts in a Suzuki coupling reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methylphenyl)benzene-1,4-diamine
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-
Uniqueness
1-METHYL-N4-(2-METHYLPHENYL)-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific structural features, including the pyrazolo[3,4-d]pyrimidine core and the presence of both methyl and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-methyl-4-N-(2-methylphenyl)-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6/c1-14-8-10-16(11-9-14)12-22-21-25-19(17-13-23-27(3)20(17)26-21)24-18-7-5-4-6-15(18)2/h4-11,13H,12H2,1-3H3,(H2,22,24,25,26) |
InChI Key |
LJMMAPKCYZCMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4C |
Origin of Product |
United States |
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